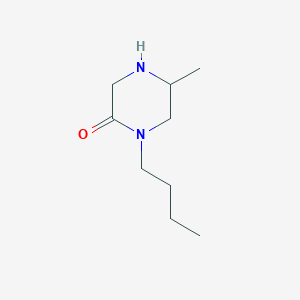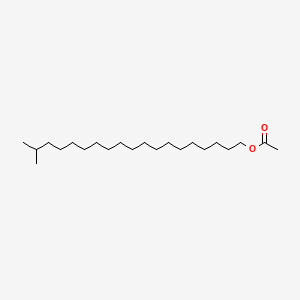
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is characterized by the presence of a tert-butylperoxy group, a chloro substituent, and a methyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Common solvents such as dichloromethane or toluene
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, potentially forming radicals.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of radicals or oxidized derivatives.
Substitution: Formation of substituted pyrimidines with different functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine involves the generation of radicals through the decomposition of the tert-butylperoxy group. These radicals can interact with molecular targets, leading to various chemical transformations. The chloro and methyl groups on the pyrimidine ring can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylperoxy-6-chloro-2-methyl-pyridine
- 4-tert-Butylperoxy-6-chloro-2-methyl-benzene
Uniqueness
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is unique due to the combination of its tert-butylperoxy, chloro, and methyl groups attached to a pyrimidine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
4-tert-butylperoxy-6-chloro-2-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-11-7(10)5-8(12-6)13-14-9(2,3)4/h5H,1-4H3 |
Clé InChI |
BBGPBSSIZPCGEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


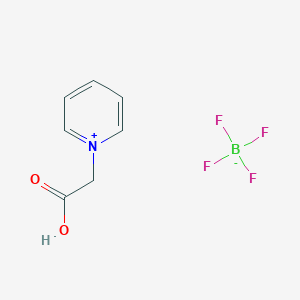
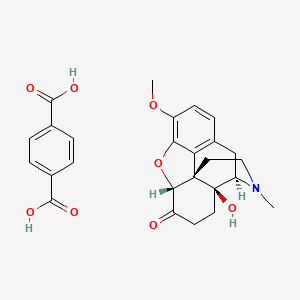
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
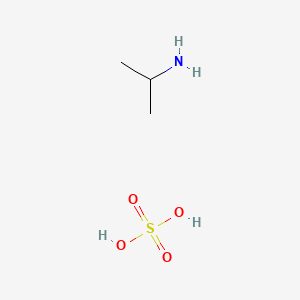
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
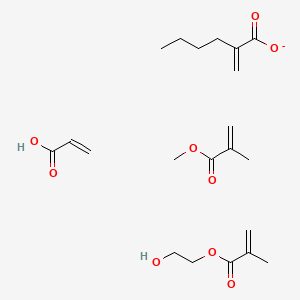

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
